4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-10(2)18-8-11(15)7-12(18)13(19)17-14(9-16)3-5-20-6-4-14/h7-8,10H,3-6H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIHIPPJUALLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)NC2(CCOCC2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Attachment of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, often using cyanogen bromide or a similar reagent.
Formation of the Oxan Ring: The oxan ring is typically formed through a cyclization reaction involving a suitable diol and a dehydrating agent.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF)
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring
Reduction: Amino derivatives from the reduction of the cyano group
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, 4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors due to its structural features.
Medicine
In medicinal research, this compound may be investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new treatments for diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity. It may also find applications in the development of new catalysts for chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Electronic and Structural Features
Table 1: Structural and Electronic Comparisons
Key Observations:
- Aromatic vs. Saturated Cores : The target’s pyrrole ring offers π-conjugation and rigidity, contrasting with pyrrolidine (), which provides conformational flexibility for target binding .
- Sulfonamide derivatives () exhibit higher acidity and solubility than carboxamides .
- Reactivity : Bromo substituents in the target and compounds enable Suzuki-Miyaura cross-coupling, but the absence of Pd-thiophene interactions in suggests superior regioselectivity for the target in similar reactions .
Computational and Experimental Insights
- DFT Studies () : Frontier molecular orbital (FMO) analysis of thiophene-imine derivatives revealed low energy gaps (4–5 eV), suggesting high reactivity. Similar calculations for the target compound could predict its electron affinity and nucleophilicity .
- Crystallography (): Sulfonamide derivatives (e.g., Compound 17) form stable crystals due to hydrogen-bonding networks, whereas the target’s cyanooxan moiety may favor alternative packing motifs .
Q & A
Q. Example Optimization Table :
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 60–120 | 90 | +25% |
| Solvent | DMF, THF | THF | +15% Purity |
| Catalyst Loading | 1–5 mol% | 3 mol% | +30% Efficiency |
What advanced characterization techniques are critical for confirming the structural integrity of this compound?
Level : Basic
Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., single-crystal X-ray in ).
- Multinuclear NMR (¹H, ¹³C, 19F) : Assigns substituent positions (e.g., 4-cyanooxan-4-yl and isopropyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₆FNO₄ in ).
How can researchers predict or validate the biological activity of this compound, given its structural complexity?
Level : Advanced
Methodological Answer :
- Target-Based Assays : Screen against enzymes (e.g., kinases) or receptors where pyrrole-carboxamide derivatives show affinity (similar to ).
- Computational Docking : Use molecular dynamics simulations to model interactions with targets (e.g., ICReDD’s quantum chemical methods in ).
- Comparative Bioactivity Studies : Benchmark against analogs (e.g., fluorobenzyl or chlorobenzyl derivatives in ).
Q. Hypothetical SAR Table :
| Substituent | Bioactivity (IC₅₀) | Selectivity Ratio |
|---|---|---|
| 4-Bromo (Pyrrole) | 12 nM | 1:50 |
| 4-Cyano (Oxane) | 8 nM | 1:30 |
| Isopropyl (N-position) | 25 nM | 1:15 |
What computational strategies are recommended for designing novel derivatives or reaction pathways?
Level : Advanced
Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to predict intermediates and transition states .
- Machine Learning (ML) : Train models on existing reaction databases to prioritize synthetic routes (as in ’s ICReDD framework).
- Free Energy Perturbation (FEP) : Optimize binding affinities in drug design by simulating substituent effects .
How can researchers resolve contradictions in reported biological data for structurally related compounds?
Level : Advanced
Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., fluorinated vs. chlorinated analogs in ) to identify trends.
- Dose-Response Reproducibility : Validate assays under standardized conditions (pH, cell lines, incubation time).
- Off-Target Profiling : Use proteome-wide screens to rule out nonspecific interactions (e.g., kinase panels in ).
What methodologies are essential for developing robust analytical assays for this compound?
Level : Basic
Methodological Answer :
- HPLC-PDA/MS : Quantify purity and detect degradation products (e.g., ’s use of UV/VIS and FTIR).
- Stability Studies : Monitor hydrolytic/oxidative degradation under accelerated conditions (40°C/75% RH).
- Chiral Chromatography : Resolve enantiomers if racemic mixtures form during synthesis (e.g., ’s racemic product).
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Level : Advanced
Methodological Answer :
- Parallel Synthesis : Generate analogs with varied substituents (e.g., replacing bromine with chlorine or methyl groups).
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity .
- Crystallographic Overlays : Compare bound conformations of analogs (e.g., X-ray data in ).
What are the challenges in scaling up synthesis, and how can they be mitigated?
Level : Advanced
Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., ’s scalability approach).
- Purification Optimization : Use simulated moving bed (SMB) chromatography for high-throughput separation.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
